2-[(Oxan-2-yl)oxy]undecanal
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Overview
Description
2-[(Oxan-2-yl)oxy]undecanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to an undecanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-2-yl)oxy]undecanal can be achieved through several methods. One common approach involves the reaction of undecanal with oxane derivatives under specific conditions. For instance, the reaction can be carried out using a base catalyst to facilitate the formation of the oxane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-2-yl)oxy]undecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the oxane ring under mild conditions.
Major Products Formed
Oxidation: Formation of 2-[(Oxan-2-yl)oxy]undecanoic acid.
Reduction: Formation of 2-[(Oxan-2-yl)oxy]undecanol.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
2-[(Oxan-2-yl)oxy]undecanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Oxan-2-yl)oxy]undecanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The oxane ring may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Undecanal: A simple aldehyde with a similar chain length but lacking the oxane ring.
2-Methylundecanal: An aldehyde with a methyl group substitution.
2-[(Oxan-2-yl)oxy]decanal: A compound with a similar structure but a shorter chain length.
Uniqueness
2-[(Oxan-2-yl)oxy]undecanal is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
90083-20-8 |
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Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
2-(oxan-2-yloxy)undecanal |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-11-15(14-17)19-16-12-9-10-13-18-16/h14-16H,2-13H2,1H3 |
InChI Key |
UADQQZXDLNGNTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C=O)OC1CCCCO1 |
Origin of Product |
United States |
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